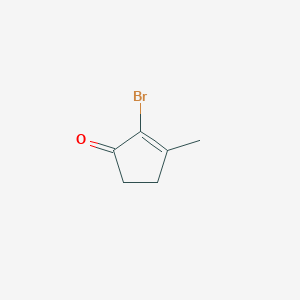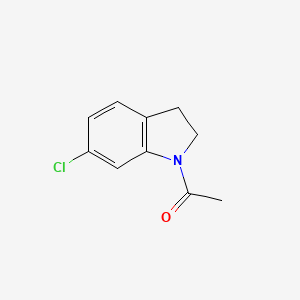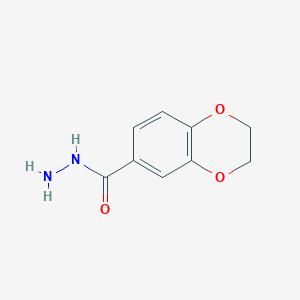
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is typically in the form of a powder .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate . The process involves the use of an efficient nitro-Grela catalyst at ppm levels for ring-closing metathesis .Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
The compound has been involved in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process uses a versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer, and DFT calculations reveal that the selectivity of the process is controlled by the protonation step .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 141-142 degrees Celsius .Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition
Several studies have synthesized derivatives of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide with a focus on their antibacterial potential and enzyme inhibition capabilities. For instance, Abbasi et al. (2017) explored the synthesis of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and found them to have good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme (Abbasi et al., 2017). Another study by Abbasi et al. (2017) further confirms these findings (Abbasi et al., 2017).
Therapeutic Compound Precursors
Research by Bozzo et al. (2003) focused on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one as precursors of potential therapeutic compounds. This study indicates the role of these compounds in the development of new therapeutic agents (Bozzo et al., 2003).
Insecticidal Activity
A study by Sawada et al. (2003) explored the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including derivatives of 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, for their insecticidal activities against common pests like Spodoptera litura F. This highlights the potential use of these compounds in pest control (Sawada et al., 2003).
Antidiabetic Agents
A recent study by Abbasi et al. (2023) synthesized new derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino)-N-(un/substituted-phenyl) acetamides, evaluating their anti-diabetic potentials. The study suggests that these compounds show weak to moderate activity against α-glucosidase enzyme, indicating a potential use in diabetes treatment (Abbasi et al., 2023).
Anti-inflammatory and Antihepatotoxic Activities
The anti-inflammatory properties of 2,3-dihydro-1,4-benzodioxin derivatives have been examined in several studies. Vazquez et al. (1997) synthesized rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers, showing significant anti-inflammatory properties (Vazquez et al., 1997). Another study by Ahmed et al. (2011) focused on the antihepatotoxic activity of 2,3-dihydro-1,4-benzodioxin derivatives, indicating their potential in treating liver-related ailments (Ahmed et al., 2011).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENPHHQNXHYBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398085 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide | |
CAS RN |
98953-13-0 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




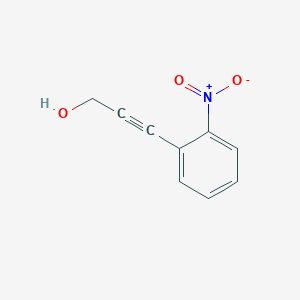
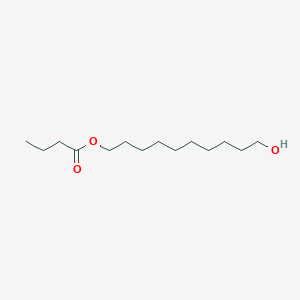
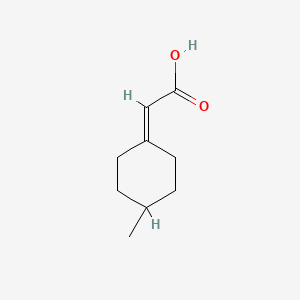
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
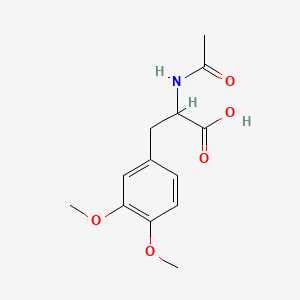



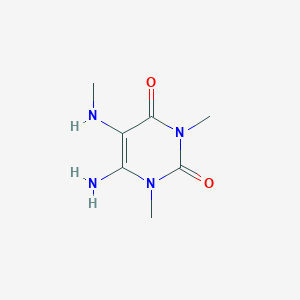
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
